molecular formula C13H8Cl2N4O B2789520 (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone CAS No. 241146-94-1

(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone

Cat. No.: B2789520
CAS No.: 241146-94-1
M. Wt: 307.13
InChI Key: XOKHXJOIILDLQE-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone is a synthetic organic compound that features a dichlorophenyl group attached to a triazolyl-pyrrolyl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyrrole ring, and finally the attachment of the dichlorophenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, such as fungicides or herbicides. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl derivatives and triazole-containing molecules. Examples include:

  • (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-3-yl]methanone
  • (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methanone

Uniqueness

What sets (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone apart is its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-8-1-2-9(10(15)4-8)12(20)7-3-11(16-5-7)13-17-6-18-19-13/h1-6,16H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKHXJOIILDLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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